molecular formula C10H8ClN3O3 B2833794 2-chloro-N-(2-cyano-4-nitrophenyl)propanamide CAS No. 790232-17-6

2-chloro-N-(2-cyano-4-nitrophenyl)propanamide

Cat. No. B2833794
CAS RN: 790232-17-6
M. Wt: 253.64
InChI Key: NGPIWHVRKMJIQR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyano-4-nitrophenyl)propanamide is a chemical compound with the CAS Number: 790232-17-6 . It has a molecular weight of 253.64 and its IUPAC name is 2-chloro-N-(2-cyano-4-nitrophenyl)propanamide . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(2-cyano-4-nitrophenyl)propanamide is 1S/C10H8ClN3O3/c1-6(11)10(15)13-9-3-2-8(14(16)17)4-7(9)5-12/h2-4,6H,1H3,(H,13,15) . This indicates that the molecule contains a chloro group attached to a propanamide moiety, which is further substituted with a 2-cyano-4-nitrophenyl group .


Physical And Chemical Properties Analysis

2-chloro-N-(2-cyano-4-nitrophenyl)propanamide is a powder that is stored at room temperature . The predicted melting point is 183.53° C , and the predicted boiling point is approximately 475.2° C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm^3 and a predicted refractive index of n 20D 1.59 .

Scientific Research Applications

Spectrophotometric Analysis

Research has demonstrated the development of spectrophotometric methods for determining the concentration of related compounds in pharmaceutical formulations. For instance, the extractive spectrophotometric determination of Flutamide, which is chemically related, in pure and pharmaceutical forms emphasizes the importance of analytical methods in drug quality control (Rangappa et al., 2000).

Immunomodulatory Effects

Studies on the synthesis of N-aryl-3-(indol-3-yl)propanamides, including compounds with a similar structural framework, have identified significant immunosuppressive activities. These findings suggest potential therapeutic applications in managing immune-related disorders (Giraud et al., 2010).

Anticancer Properties

Research on derivatives structurally related to 2-chloro-N-(2-cyano-4-nitrophenyl)propanamide has been conducted to explore their anticancer properties. Compounds such as N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide have shown significant activity against various human cancer cell lines, highlighting the potential for development into anticancer agents (Pandey et al., 2019).

Photoreactions in Drug Stability

Investigations into the photoreactions of related compounds, such as Flutamide, in different solvents have implications for understanding drug stability and photodegradation. Such studies can inform the development of more stable pharmaceutical formulations and guide storage and handling recommendations (Watanabe et al., 2015).

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of related selective androgen receptor modulators have been studied, providing valuable insights into their bioavailability, metabolic pathways, and the ideal pharmacokinetic characteristics for therapeutic application. This research supports the development of drugs with optimized absorption and efficacy profiles (Wu et al., 2006).

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation . Safety precautions include avoiding inhalation, contact with skin or eyes, and dust formation .

properties

IUPAC Name

2-chloro-N-(2-cyano-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-6(11)10(15)13-9-3-2-8(14(16)17)4-7(9)5-12/h2-4,6H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPIWHVRKMJIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyano-4-nitrophenyl)propanamide

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